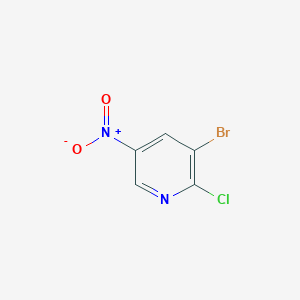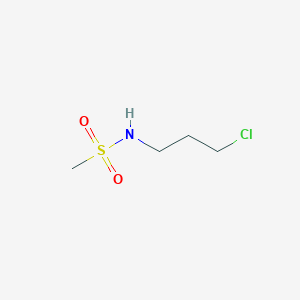
N-(2,2-Diethoxyethyl)aniline
Overview
Description
“N-(2,2-Diethoxyethyl)aniline” is an organic compound with the CAS Number: 22758-34-5 and Molecular Weight: 209.29 . Its IUPAC name is N-(2,2-diethoxyethyl)-N-phenylamine . It is stored at an inert atmosphere,2-8C . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “N-(2,2-Diethoxyethyl)aniline” is 1S/C12H19NO2/c1-3-14-12(15-4-2)10-13-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-(2,2-Diethoxyethyl)aniline” has a density of 1.0±0.1 g/cm3, a boiling point of 320.0±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 56.2±3.0 kJ/mol and a flash point of 131.7±14.6 °C . The compound has a molar refractivity of 62.5±0.3 cm3 .Scientific Research Applications
Organic Synthesis
N-(2,2-Diethoxyethyl)aniline: is a valuable intermediate in organic synthesis. Its structure allows for the introduction of the diethoxyethyl group into other molecules, which can be useful in synthesizing complex organic compounds. For example, it can be used to create novel pharmaceuticals by incorporating the diethoxyethyl moiety into drug molecules, potentially altering their pharmacokinetic properties .
Electrochemical Studies
This compound has been studied in the context of electrochemical oxidation of amines. The electrochemical oxidation process is a critical route for synthesizing and modifying chemically useful molecules, including pharmaceuticals and agrochemicalsN-(2,2-Diethoxyethyl)aniline can serve as a model compound to understand the oxidation mechanism of aliphatic amines and aniline derivatives .
Analytical Chemistry
In analytical chemistry, N-(2,2-Diethoxyethyl)aniline can be used as a standard or reagent in chromatographic methods such as HPLC. Its well-defined structure and properties make it suitable for method development and calibration in the analysis of complex mixtures .
Safety and Hazards
properties
IUPAC Name |
N-(2,2-diethoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-14-12(15-4-2)10-13-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGUGEBXVGPRRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334213 | |
| Record name | N-(2,2-Diethoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-Diethoxyethyl)aniline | |
CAS RN |
22758-34-5 | |
| Record name | N-(2,2-Diethoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key advantage of the newly developed method for synthesizing N-(2,2-Diethoxyethyl)anilines described in the research?
A1: The research highlights a "facile and efficient" method for preparing various N-(2,2-diethoxyethyl)anilines. [] This method utilizes a modified Buchwald-Hartwig reaction, employing a Pd catalyst generated in situ from Pd2(dba)3/XantPhos. A key advantage is its effectiveness in coupling both electron-deficient and electron-rich aryl bromides with 2-amino acetaldehyde diethyl acetal to produce the desired N-(2,2-diethoxyethyl)anilines in high yields (73%~96%). [] This adaptability makes the method particularly valuable for synthesizing a diverse range of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















